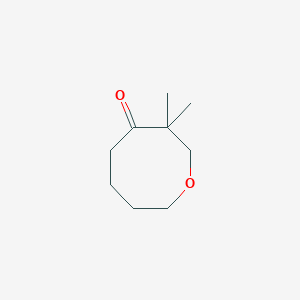
3,3-Dimethyloxocan-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyloxocan-4-one is an organic compound belonging to the class of oxocanes It is characterized by a six-membered ring structure with two methyl groups attached to the third carbon and a ketone functional group at the fourth carbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyloxocan-4-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as 3,3-dimethylbutanoic acid, under acidic conditions. The reaction typically requires a strong acid catalyst, such as sulfuric acid, and elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3,3-Dimethyloxocan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 3,3-dimethyloxan-4-ol.
Substitution: The methyl groups and the ketone functional group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions include oxidized derivatives like carboxylic acids, reduced alcohols, and various substituted compounds depending on the reagents and conditions used.
科学研究应用
3,3-Dimethyloxocan-4-one has several applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research into the compound’s biological activity could lead to the discovery of new therapeutic agents.
Industry: this compound and its derivatives can be used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 3,3-Dimethyloxocan-4-one involves its interaction with specific molecular targets and pathways. The ketone functional group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s effects are mediated through its ability to form covalent bonds with target molecules, leading to changes in their structure and function.
相似化合物的比较
Similar Compounds
3,3-Dimethylbutanoic acid: A precursor used in the synthesis of 3,3-Dimethyloxocan-4-one.
3,3-Dimethyloxan-4-ol: A reduced form of this compound.
4-Methyl-2-pentanone: Another ketone with a similar structure but different reactivity.
Uniqueness
This compound is unique due to its six-membered ring structure with two methyl groups and a ketone functional group. This combination of features gives it distinct chemical properties and reactivity compared to other similar compounds.
属性
CAS 编号 |
88195-24-8 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
3,3-dimethyloxocan-4-one |
InChI |
InChI=1S/C9H16O2/c1-9(2)7-11-6-4-3-5-8(9)10/h3-7H2,1-2H3 |
InChI 键 |
KSAWYCFDNQATED-UHFFFAOYSA-N |
规范 SMILES |
CC1(COCCCCC1=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Butylpyrazolo[1,5-A]quinoline](/img/structure/B14390783.png)
![1,5-Dimethylspiro[5.5]undecan-3-one](/img/structure/B14390791.png)
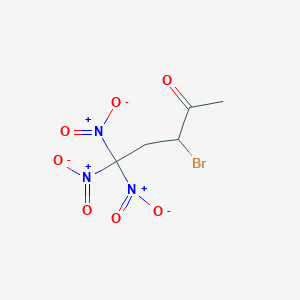
![(Bicyclo[2.2.1]hept-5-en-2-ylidene)propanedinitrile](/img/structure/B14390796.png)

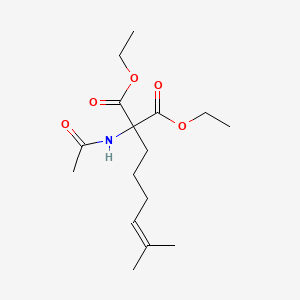
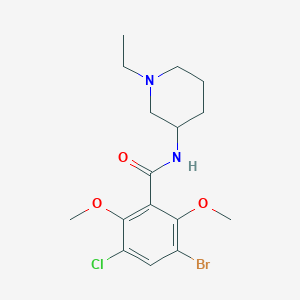
![2-Hydroxyethyl 7-oxabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B14390840.png)
![N-{4-[(4-Nitrophenyl)sulfanyl]phenyl}hexadecanamide](/img/structure/B14390842.png)
![2-[(4-Chlorophenyl)sulfanyl]-3-[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione](/img/structure/B14390843.png)
![{[(5,5-Dimethyl-2,10-dioxa-6-thia-3,9-diazaundeca-3,8-dienoyl)(methyl)amino]sulfanyl}methylcarbamyl fluoride](/img/structure/B14390851.png)
![3-Methyl-7-phenyl-4H-[1,2,4]triazino[4,3-b][1,2,4]triazin-4-one](/img/structure/B14390854.png)
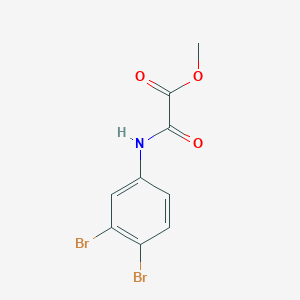
![Trimethyl[(1-propoxybut-1-en-1-yl)oxy]silane](/img/structure/B14390879.png)
